Dphppc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

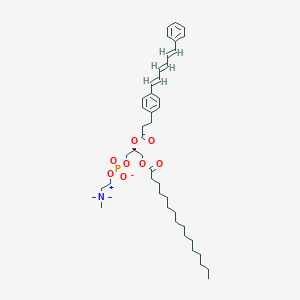

Dphppc, also known as this compound, is a useful research compound. Its molecular formula is C45H68NO8P and its molecular weight is 782 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound Dphppc (Diphenylphosphorylcholine) is a phospholipid derivative that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, focusing on its roles in biochemistry, medicinal chemistry, and materials science, supported by comprehensive data tables and documented case studies.

Drug Delivery Systems

This compound has shown promise as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.

- Mechanism : The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate therapeutic agents and enhance their solubility and stability in biological environments.

- Case Study : A study demonstrated the use of this compound-based liposomes for delivering anticancer drugs, resulting in improved therapeutic efficacy and reduced side effects compared to traditional delivery methods .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Mechanism : this compound disrupts bacterial membranes, leading to cell lysis. Its effectiveness against various bacterial strains has been documented.

- Case Study : An investigation into the antimicrobial activity of this compound derivatives showed enhanced efficacy against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent in clinical settings .

Biomaterials

This compound is being explored as a component in biomaterials for tissue engineering and regenerative medicine.

- Properties : Its biocompatibility and ability to promote cell adhesion make it suitable for use in scaffolds for tissue regeneration.

- Case Study : Research on this compound-modified scaffolds demonstrated improved cell proliferation and differentiation compared to unmodified scaffolds, indicating its potential in regenerative therapies .

Surface Modification

This compound can be used for surface modification of various materials to enhance their biocompatibility and functionality.

- Application : Coating medical devices with this compound can reduce protein adsorption and improve cellular responses.

- Case Study : A study reported that surfaces modified with this compound exhibited reduced thrombogenicity and enhanced endothelial cell compatibility, making them suitable for vascular implants .

Table 1: Summary of Applications of this compound

| Application Area | Mechanism/Functionality | Notable Findings |

|---|---|---|

| Drug Delivery | Forms micelles/liposomes | Enhanced delivery efficiency of anticancer drugs |

| Antimicrobial Activity | Disrupts bacterial membranes | Effective against Pseudomonas aeruginosa |

| Biomaterials | Promotes cell adhesion | Improved cell proliferation in tissue scaffolds |

| Surface Modification | Reduces protein adsorption | Enhanced compatibility of vascular implants |

Table 2: Case Studies Involving this compound

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUICZDXXMCRPHS-LZYLQXPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98014-38-1, 117142-43-5 |

Source

|

| Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.